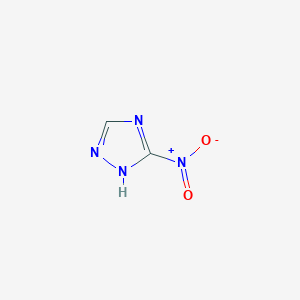
1,3-双(甲基磺酰基硫代)丙烷
描述
Synthesis Analysis
The synthesis of 1,3-bis(methylsulfonylsulfanyl)propane and related compounds involves complex reactions that yield various derivatives with different functional groups. For example, stereochemical features of related disulfoxides and their copper(II) complexes have been explored, indicating the intricate nature of synthesizing such compounds and their potential for forming metal complexes (Calligaris, Melchior, & Geremia, 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 1,3-bis(methylsulfonylsulfanyl)propane has been analyzed through methods such as X-ray crystallography. For instance, the structure of meso forms of related compounds has been determined, showing specific bond lengths and angles that contribute to their stability and reactivity (Calligaris, Melchior, & Geremia, 2001).
Chemical Reactions and Properties
The chemical reactivity of 1,3-bis(methylsulfonylsulfanyl)propane derivatives involves interactions with various reagents and catalysts, leading to a range of products. Research on the reaction of similar compounds with different anions or metal salts can provide insights into the types of chemical reactions and properties these compounds exhibit (Levason, McAuliffe, & Murray, 1976).
Physical Properties Analysis
The physical properties of such compounds, including their melting points and enthalpies of fusion, have been determined using techniques like differential scanning calorimetry. This data is crucial for understanding the conditions under which these compounds are stable and how they interact with their environment (Calligaris, Melchior, & Geremia, 2001).
Chemical Properties Analysis
The chemical properties of 1,3-bis(methylsulfonylsulfanyl)propane and its derivatives are influenced by their molecular structure. The presence of sulfanyl and sulfonyl groups contributes to their reactivity and potential applications in synthesis and coordination chemistry. Studies on their reactions with ammonia and amines further demonstrate the chemical versatility of these compounds (Hong, 1981).
科学研究应用
聚合和材料科学
- 阳离子聚合研究:使用停止流光谱研究了 1,3-双(P-乙烯基苯基)丙烷的阳离子聚合,显示出红移吸收,表明阳离子中心通过分子内相互作用稳定,促进了环聚合 (Nishimura 等人,1983).
化学合成和有机化学
- 四甲基衍生物的合成:合成了一种新化合物,四甲基 1,1'-(2-[{4,5-双(甲氧羰基)-1H-1,2,3-三唑-1-基}甲基]-2-[(4-甲基苯基)磺酰胺]丙烷-1,3-二基)双(1H-1,2,3-三唑-4,5-二甲酸酯),涉及无铜 Huisgen 环加成 (Fall 等人,2021).
- 新型 N, N'-双(磺酰胺)衍生物:通过 2-(溴甲基)-1-磺酰基氮丙啶的区域选择性开环反应合成了 1,3-双官能化 2-磺酰胺丙烷衍生物,为有机合成提供了一条新途径 (Azizi & Khalili, 2020).
半导体和电子应用
- 半导体铜电镀:研究了用于半导体铜电镀的双-(3-钠磺丙基二硫化物) (SPS)。研究了 SPS 分解和氧化,表明 1,3-丙烷二磺酸 (PDS) 是一种稳定的副产物,影响电镀过程 (Hung 等人,2008).
环境应用
- 脱硫研究:研究了 1,2-二甲基咪唑离子液体、2,2-双((1,2-二甲基咪唑)甲基)丙烷-1,3-二醇六氟磷酸盐作为吸附剂,用于从模型燃料中去除芳香杂环硫化合物 (Cai, Song, & Liang, 2015).
量子化学
- 量子化学研究:使用量子化学方法分析了 1,3-二溴-2,2-双(溴甲基)丙烷的分子结构,探索了其几何构型和光谱性质 (Peng, 2014).
配位化学
- 具有多齿配体的配位络合物:研究了开链四硫醚(包括 1,3-双(2-甲基硫乙基硫)丙烷)与二价金属盐形成络合物,深入了解了这些四硫醚的供体性质 (Levason, Mcauliffe, & Murray, 1976).
质谱
- 二硫醚的质谱分析:报道了各种二硫醚(包括 1,3-双(苯硫基)丙烷)的质谱,提供了有关其碎片模式和新型含硫和含氮杂环的宝贵信息 (McAuliffe 等人,1978).
氧化研究
- 二硫化合物的氧化:对 1,3-双(甲基硫基)丙烷及其相关化合物的氧化进行了比较研究,揭示了氧化模式中的不同行为,并深入了解了它们的氧化机理 (González & Podlech, 2021).
晶体学和结构化学
- 吡唑并[3,4-d]嘧啶衍生物的构象研究:对 1,3-双(4,6-二乙基硫-1H-吡唑并[3,4-d]嘧啶-1-基)丙烷及其相关化合物的汽相构象研究进行了探索,探索了分子内的 π-π 相互作用和几何参数 (Yadava, Singh, & Roychoudhury, 2011).
作用机制
Target of Action
1,3-Bis(methylsulfonylsulfanyl)propane, also known as MTS-3-MTS, is primarily used as a cross-linking agent . Cross-linking agents are compounds that can form covalent bonds with multiple targets, thereby linking them together. In the case of MTS-3-MTS, its primary targets are likely to be specific functional groups on proteins or other biomolecules.
Mode of Action
As a cross-linking agent, MTS-3-MTS interacts with its targets by forming covalent bonds. This can result in significant changes to the structure and function of the target molecules. For example, cross-linking can induce conformational changes in proteins, potentially altering their activity or interactions with other molecules .
Result of Action
The molecular and cellular effects of MTS-3-MTS action would be largely dependent on the specific targets of the compound and the context in which it is used. As a cross-linking agent, it could potentially induce significant structural changes in target molecules, with downstream effects on cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
The action, efficacy, and stability of MTS-3-MTS can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other reactive molecules can affect the reactivity and stability of the compound. Moreover, the biological environment can also influence its action, as the presence of specific proteins or other biomolecules can impact the compound’s distribution and interactions with its targets .
属性
IUPAC Name |
1,3-bis(methylsulfonylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S4/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFJBJNUNSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methylsulfonylsulfanyl)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















